Evidence Item 1: PEG3 Linker Length Delivers Superior ERα Degradation Activity in a Direct PROTAC Comparison
In a study optimizing the linker for a PROTAC designed to degrade ERα, a PEG3-containing construct (LCL-ER(dec)) was directly compared to analogs with PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) linkers. While all three compounds exhibited similar binding affinities for ERα (IC50 = 30–50 nM), their degradation activities were markedly different. The PEG3 linker conferred the highest degradation activity, demonstrating its superiority over the other chain lengths in this functional assay [1].
| Evidence Dimension | ERα Degradation Activity |
|---|---|
| Target Compound Data | Highest activity |
| Comparator Or Baseline | PEG2 linker: Lower activity; PEG4 linker: Lower activity |
| Quantified Difference | Qualitative assessment of 'highest activity' based on experimental data. |
| Conditions | Western blotting analysis of ERα protein levels in cells treated with PROTACs containing PEG2, PEG3, or PEG4 linkers. |
Why This Matters
This direct comparison provides functional evidence that the PEG3 linker length is optimal for achieving maximal target degradation in this specific PROTAC system, directly justifying its selection over shorter or longer analogs.
- [1] The Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS Vol. 33 No. 2. Figure 3: Optimization of PROTAC Linker Length for ERα Degradation. View Source
